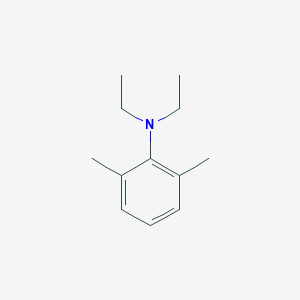

N,n-diethyl-2,6-dimethylaniline

Description

Structure

3D Structure

Properties

CAS No. |

3995-38-8 |

|---|---|

Molecular Formula |

C12H19N |

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,N-diethyl-2,6-dimethylaniline |

InChI |

InChI=1S/C12H19N/c1-5-13(6-2)12-10(3)8-7-9-11(12)4/h7-9H,5-6H2,1-4H3 |

InChI Key |

KECFTDQVRIBMCH-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=C(C=CC=C1C)C |

Canonical SMILES |

CCN(CC)C1=C(C=CC=C1C)C |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations of N,n Diethyl 2,6 Dimethylaniline Analogs

Electrochemical Reaction Pathways of Substituted N,N-Dialkylanilines

The electrochemical oxidation of N,N-dialkylanilines has been a subject of detailed study, revealing pathways that lead to dimerization, polymerization, and other functionalization reactions. These processes are typically initiated by the transfer of an electron at an anode. researchgate.netresearchgate.net

The anodic oxidation of N,N-dialkylanilines, such as N,N-dimethylaniline (DMA) and N,N-diethylaniline (DEA), is a well-documented process that primarily leads to dimerization. acs.org When these compounds undergo a one-electron oxidation at an electrode, they form highly reactive intermediates. researchgate.net In the absence of other nucleophiles, these intermediates dimerize to produce tetraalkylbenzidines. acs.org For example, the oxidation of N,N-dimethylaniline yields N,N,N',N'-tetramethylbenzidine (TMB). researchgate.net

Table 1: Products from the Reaction of Dialkylaniline Radical Cations with Nucleophiles

| Aniline (B41778) | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| N,N-Dimethylaniline | None | N,N,N',N'-Tetramethylbenzidine | 86 |

| N,N-Dimethylaniline | Cl⁻ | 4-Chloro-N,N-dimethylaniline | 75 |

| N,N-Dimethylaniline | Br⁻ | 4-Bromo-N,N-dimethylaniline | 80 |

| N,N-Dimethylaniline | SCN⁻ | 4-Thiocyanato-N,N-dimethylaniline | 85 |

| N,N-Diethylaniline | None | N,N,N',N'-Tetraethylbenzidine | 83 |

Data sourced from a study on the reactivity patterns of dialkylaniline radical cations generated via reaction with Cu²⁺. acs.org

The key intermediate in the anodic oxidation of N,N-dialkylanilines is the radical cation. cdnsciencepub.comtandfonline.com This species is formed through a one-electron oxidation of the aniline molecule at the anode. researchgate.netacs.org The formation of the radical cation is a critical step that initiates the subsequent chemical transformations. cdnsciencepub.com The stability and reactivity of this radical cation dictate the final products. utexas.edu For many N,N-dialkylanilines, the radical cation is sufficiently stable to be studied using techniques like UV-vis spectroscopy. acs.org

Once formed, the radical cation is highly electrophilic and reactive. The primary reaction pathway is the coupling of two radical cations. cdnsciencepub.comtandfonline.com This coupling, followed by the loss of two protons, leads to the formation of the corresponding benzidine (B372746) dimer. acs.orgtandfonline.com An alternative mechanism proposes that the initially formed radical cation reacts with a neutral aniline molecule, leading to a dimeric radical cation, which then undergoes further oxidation and deprotonation to yield the final product. researchgate.netacs.org This process highlights the dual role of the aniline, which acts as both the initial substrate and a reactant in subsequent steps. researchgate.net

Detailed mechanistic studies, particularly using rapid scan cyclic voltammetry, have been employed to elucidate the precise sequence of events during the anodic oxidation of N,N-dialkylanilines. utexas.edu For N,N-dimethylaniline in acetonitrile, the reaction has been shown to follow an EC₂EE reaction mechanism. utexas.edu This formalism describes a sequence of steps:

E: An initial E lectrochemical step where the aniline is oxidized to its radical cation.

C₂: A second-order C hemical step involving the dimerization of two radical cations.

E: A subsequent E lectrochemical step where the dimeric intermediate is oxidized.

E: Another E lectrochemical step, often involving the further oxidation of the product.

This model indicates that the rate-determining step is the chemical coupling of the radical cations. Digital simulations of voltammograms based on this mechanism show excellent agreement with experimental data, allowing for the determination of the rate constant for the radical cation coupling reaction. utexas.eduresearchgate.net The clean reaction process for N,N-dimethylaniline makes it a useful model system for studying the EC₂EE mechanism. utexas.edu

Under specific conditions, the electrochemical oxidation of N,N-dialkylaniline derivatives can lead to the formation of polymer films on the electrode surface. utexas.eduutexas.edu This process, known as electropolymerization, produces a class of materials called ionene polymers. utexas.educu.edu.eg

Ionene polymers are characterized by the presence of quaternary ammonium (B1175870) sites integrated into the polymer backbone. utexas.educu.edu.eg The formation of these polymers from N,N-dialkylanilines involves an electro-oxidative polymerization mechanism where radical cations couple to form the polymer chain. cu.edu.eg These resulting polymers are polycationic and possess anion-exchange properties, which are largely independent of pH. utexas.educu.edu.eg This characteristic makes them suitable for applications such as modifying electrode surfaces to create sensors or to facilitate specific electrochemical reactions, like the electrogeneration of superoxide (B77818) anions in aqueous media. utexas.educu.edu.eg

C-H Activation and Hydroarylation Reactions

Beyond electrochemical reactions, N,N-dialkylaniline analogs are important substrates in C-H activation and hydroarylation reactions. These methods offer powerful tools for forming new carbon-carbon bonds directly by functionalizing the aromatic ring.

The Friedel-Crafts alkylation is a classic method for forming C-C bonds with aromatic rings. For alkaline arenes like N,N-dialkylanilines, this reaction presents challenges due to the potential for the amine to coordinate with and deactivate traditional Lewis acid catalysts. researchgate.net However, recent advances have led to the development of effective catalytic systems for the hydroarylation of N,N-dialkylanilines with alkenes. researchgate.net

These reactions typically involve the activation of the alkene by a catalyst, creating an electrophilic intermediate that is then attacked by the electron-rich aniline ring. researchgate.net A variety of catalysts have been successfully employed, including gold(I) complexes, heteropolyphosphotungstic acid, and metal-organic frameworks. researchgate.netrsc.orgresearchgate.net The reactions are often highly regioselective, yielding the para-substituted product almost exclusively. researchgate.netresearchgate.net This high selectivity is attributed to the steric hindrance at the ortho-positions and the strong activating effect of the dialkylamino group directing the substitution to the para-position. researchgate.net The scope of these reactions includes various substituted anilines and different types of alkenes, such as nitroalkenes and styrenes. researchgate.netresearchgate.net

Table 2: Catalytic Friedel-Crafts Alkylation of N,N-Dialkylanilines with Nitroalkenes

| Aniline Substrate | Alkene Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| N,N-Dimethylaniline | β-Nitrostyrene | Heteropolyphosphotungstic Acid | 95 |

| N,N-Diethylaniline | β-Nitrostyrene | Heteropolyphosphotungstic Acid | 93 |

| N,N-Dimethylaniline | 4-Chloro-β-nitrostyrene | Heteropolyphosphotungstic Acid | 94 |

| N,N-Diethylaniline | 4-Chloro-β-nitrostyrene | Heteropolyphosphotungstic Acid | 92 |

| N,N-Dimethylaniline | 4-Methyl-β-nitrostyrene | Heteropolyphosphotungstic Acid | 96 |

Data adapted from a study on Friedel-Crafts alkylation catalyzed by heteropolyphosphotungstic acid in water. researchgate.net

Ortho-Selective C–H Addition Catalyzed by Transition Metal Complexes (e.g., Yttrium)

The direct functionalization of C–H bonds is a highly atom-economical and efficient strategy for synthesizing complex organic molecules. For tertiary anilines, achieving ortho-selectivity in C–H addition reactions is a significant challenge. Traditional electrophilic aromatic substitution (EAS) reactions on dialkylanilines typically favor para-substitution. nih.govscispace.com Furthermore, the dialkylamino group is generally a poor directing group for C–H activation by late transition metals, as it would require the formation of an unstable four-membered cyclometallated intermediate. nih.gov

However, groundbreaking research has demonstrated that cationic half-sandwich yttrium complexes can effectively catalyze the ortho-selective C–H addition of N,N-dimethylanilines to alkenes. nih.govscispace.com This represents the first successful ortho-specific C–H alkylation of N,N-dialkyl anilines with alkenes, yielding a range of branched tertiary aniline derivatives that are difficult to synthesize by other means. nih.govrsc.org

Mechanism: The catalytic cycle is proposed to proceed through a distinct mechanism that differs from classic Friedel-Crafts pathways. rsc.org Density Functional Theory (DFT) studies have elucidated the key steps: nih.govrsc.org

Coordination: The reaction initiates with the coordination of the nitrogen atom of the N,N-dialkylaniline to the cationic yttrium center. This interaction is crucial for the subsequent ortho-selective C–H activation. nih.govrsc.org

C–H Activation: The rate-determining step is an intramolecular σ-bond metathesis. nih.govscispace.com This involves the activation of an ortho C–H bond of the aniline ring by an yttrium-alkyl species, leading to a cyclometalated intermediate. The unique affinity of rare-earth metals for heteroatoms facilitates this step, which is challenging for late transition metals. nih.govscispace.com

Olefin Insertion: The alkene substrate then inserts into the yttrium-carbon bond of the cyclometalated intermediate.

Protonolysis: The cycle concludes with protonolysis, which releases the ortho-alkylated aniline product and regenerates the active yttrium catalyst.

This yttrium-catalyzed protocol exhibits exclusive ortho-regioselectivity and broad substrate scope. rsc.org For instance, N-ethyl-N-methylaniline can be selectively alkylated at the ortho C–H position with 1-octene, achieving a 90% yield. researchgate.net However, the reaction does not proceed with more sterically hindered substrates like N,N-diethylaniline or N,N-dimethyl-o-toluidine under the same conditions, suggesting a high sensitivity to steric effects around the nitrogen atom and the ortho-positions. researchgate.net This implies that for N,N-diethyl-2,6-dimethylaniline, the combined steric hindrance from the N-ethyl groups and the two ortho-methyl groups would likely inhibit this type of yttrium-catalyzed C-H activation.

Table 1: Yttrium-Catalyzed Ortho-C–H Alkylation of Tertiary Anilines with Alkenes

Data sourced from research by Hou, et al., demonstrating the scope of yttrium-catalyzed ortho-alkylation. researchgate.net

Overcoming Deactivation Challenges in Basic Arene Alkylation

A major obstacle in the alkylation of basic arenes like N,N-dialkylanilines via Friedel-Crafts type reactions is catalyst deactivation. beilstein-journals.orglibretexts.org The lone pair of electrons on the nitrogen atom of the aniline acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃). libretexts.orglibretexts.orgchemistrysteps.com This interaction forms a complex that places a positive charge on the nitrogen, which strongly deactivates the aromatic ring towards further electrophilic attack. libretexts.orglibretexts.orgchemistrysteps.com This deactivation is so pronounced that Friedel-Crafts reactions often fail completely for anilines. libretexts.orgchemistrysteps.com

For this compound, this challenge is amplified. The nitrogen atom is highly basic due to the electron-donating effects of the two ethyl and two methyl groups. This enhanced basicity would lead to even stronger coordination with a Lewis acid catalyst, ensuring rapid deactivation.

Strategies to overcome this deactivation include:

Use of Brønsted Acids: Strong Brønsted acids have been used to catalyze the ortho-arylation of anilines, indicating a mechanistic pathway that can bypass traditional Lewis acid catalysis. beilstein-journals.org

Transition Metal Catalysis: Rhodium and titanium complexes have been developed for the hydroarylation of anilines, which can proceed via mechanisms that are less susceptible to amine-based deactivation. beilstein-journals.org For example, TiCl₄ has been shown to catalyze the ortho-benzylation of various anilines with styrenes in moderate to good yields. beilstein-journals.org

Protecting Group Strategy: A common approach to prevent catalyst deactivation is to temporarily protect the amino group. Acylation of the nitrogen atom transforms it into an amide. The amide is still an ortho-, para-director but is significantly less basic, preventing the deactivation of the Lewis acid catalyst. chemistrysteps.com Following the alkylation step, the acyl group can be removed to regenerate the amine.

Alternative Catalytic Systems: The development of novel catalytic systems is crucial. For instance, heteropolyphosphotungstic acid has been used as a water-tolerant catalyst for the Michael-type Friedel-Crafts alkylation of N,N-dialkylanilines with nitroalkenes, affording good to excellent yields. researchgate.net Similarly, deep eutectic solvents composed of choline (B1196258) chloride and zinc chloride have served as recyclable, solvent-free media for highly regioselective para-alkylation. researchgate.net

These alternative methods highlight a shift away from classical Lewis acids towards systems that are either more tolerant of the basic amine functionality or operate through entirely different mechanistic cycles. beilstein-journals.orgresearchgate.net

Oxidation and Rearrangement Mechanisms

Mechanistic Pathways of N,N-Dimethylaniline Oxide Reactions with Anhydrides

N,N-dialkylaniline N-oxides are versatile intermediates that can be accessed by the oxidation of the parent aniline. These N-oxides exhibit enhanced reactivity, allowing for functionalization of the aromatic ring under mild conditions without the need for transition metals or strong Lewis acids. acs.orgacs.org The reaction of N,N-dimethylaniline N-oxide with anhydrides, such as acetic anhydride (B1165640) or triflic anhydride, is a classic example that leads to C-O bond formation, predominantly at the ortho position. acs.org

The generally accepted mechanism for this transformation, often related to the Polonovski reaction, involves several key steps:

O-Acylation: The N-oxide oxygen atom attacks the anhydride, forming an O-acylated intermediate. This step activates the system for rearrangement.

rsc.orgrsc.org-Sigmatropic Rearrangement: The O-acylated intermediate undergoes a rsc.orgrsc.org-sigmatropic rearrangement. This concerted, pericyclic reaction involves the migration of the acyloxy group from the nitrogen atom to the ortho-position of the aromatic ring. This step is stereospecific and proceeds through a six-membered, cyclic transition state.

Rearomatization: The resulting intermediate is a non-aromatic cyclohexadienone derivative. It quickly undergoes tautomerization to regenerate the aromatic ring, yielding an ortho-acetoxy-N,N-dimethylaniline product.

This pathway allows for the controlled introduction of an oxygen functional group onto the aromatic ring. acs.org The regioselectivity is strongly directed to the ortho position, though para products can also be formed. For substrates with a substituted meta position, a mixture of ortho products is often observed, favoring the less sterically hindered position. acs.org In the case of this compound, the ortho positions are blocked, which would prevent this specific rearrangement pathway and likely lead to alternative reactions or decomposition.

Table 2: Functionalization of N,N-Dialkylaniline N-Oxides with Anhydrides

Data adapted from studies on N-oxide functionalization. acs.org

Influence of Reaction Medium Acidity on Aromatic Substitution Regioselectivity

The acidity of the reaction medium plays a critical role in determining the outcome of electrophilic aromatic substitution (EAS) on aniline and its derivatives. The nitrogen atom's basicity means it can be protonated in acidic conditions. chemistrysteps.com

In neutral or weakly acidic media: The -NR₂ group (like the -N(Et)₂ group in this compound) is a powerful activating group and is ortho-, para-directing due to resonance donation of the nitrogen's lone pair into the aromatic ring.

In strongly acidic media (e.g., during nitration with HNO₃/H₂SO₄): The amino group is protonated to form an anilinium ion (-NHR₂⁺). This anilinium group is no longer an activator; instead, it becomes a strongly deactivating, meta-directing group. chemistrysteps.com The positive charge on the nitrogen withdraws electron density from the ring through an inductive effect, deactivating all positions but favoring substitution at the meta position, which is least deactivated.

This switch in directing effect is a crucial mechanistic consideration. For example, the nitration of aniline in strong acid can yield a significant amount of meta-nitroaniline. chemistrysteps.com To achieve para-substitution reliably, the reaction is often carried out by first protecting the amino group as an amide. The amide group is less basic and does not protonate as readily, thus preserving its ortho-, para-directing influence while moderating its activating strength. chemistrysteps.com

For this compound, the two ortho positions are already substituted. Therefore, in weakly acidic conditions, any EAS reaction would be strongly directed to the para position. In strongly acidic media, protonation would form the -N(Et)₂H⁺ group, deactivating the ring and reinforcing the direction of any potential substitution to the remaining meta positions.

Intramolecular Rearrangements in Substituted Anilines

Substituted anilines can undergo a variety of intramolecular rearrangements, often under acidic conditions or high temperatures. These reactions typically involve the migration of a substituent from the nitrogen atom to a position on the aromatic ring, usually ortho or para.

A classic example is the Hofmann-Martius rearrangement , where an N-alkylanilinium halide rearranges upon heating to give the corresponding ortho- and para-alkylanilines. The mechanism is thought to proceed via an intermolecular pathway involving the dissociation of the anilinium halide to an alkyl halide and aniline, followed by a standard Friedel-Crafts alkylation reaction. However, evidence also exists for an intramolecular mechanism, particularly when crossover products are not observed.

Another relevant transformation is the aza-Claisen rearrangement . While the all-carbon aza-Claisen rearrangement of allylanilines is known, it is generally not an efficient process for aromatic functionalization. acs.org

For this compound, the steric crowding from the ortho-methyl groups would significantly influence any potential rearrangement. Migration of an ethyl group from the nitrogen to the ring would be sterically hindered at the ortho positions, making the para position the only viable destination for such a rearrangement. However, the stability of the N-ethyl bonds under typical rearrangement conditions would also be a factor. The presence of the ortho-methyl groups could potentially favor fragmentation or other side reactions over a clean intramolecular rearrangement.

Table of Compounds Mentioned

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 2,6 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N,N-diethyl-2,6-dimethylaniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹³C and ¹H, a precise map of the molecular framework can be established.

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, or resonance, in the spectrum, with its chemical shift (δ) indicating its electronic environment.

The structure of this compound contains several distinct carbon environments: the methyl carbons of the ethyl groups, the methylene (B1212753) carbons of the ethyl groups, the methyl carbons attached to the aromatic ring, and the four different types of carbons within the benzene (B151609) ring itself (the carbon bearing the diethylamino group, the carbons bearing the methyl groups, the meta carbons, and the para carbon).

Based on data available from public databases, the experimentally determined ¹³C NMR chemical shifts for this compound are as follows. nih.gov

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom Assignment | Chemical Shift (δ) in ppm |

| Aromatic C-N (C1) | 148.6 |

| Aromatic C-CH₃ (C2, C6) | 134.6 |

| Aromatic C-H (C3, C5) | 128.4 |

| Aromatic C-H (C4) | 122.9 |

| Ring-CH₃ | 19.3 |

| N-CH₂ | 47.9 |

| N-CH₂-CH₃ | 13.5 |

Note: The assignments are based on established chemical shift predictions and spectral data. The solvent used can cause minor variations in chemical shifts.

Proton (¹H) NMR spectroscopy complements ¹³C NMR by providing detailed information about the hydrogen atoms in the molecule. Key parameters from a ¹H NMR spectrum include chemical shift, signal integration (the area under a peak, proportional to the number of protons), and spin-spin splitting patterns (multiplicity), which reveals adjacent, non-equivalent protons.

While specific, experimentally verified spectral data for this compound is not widely available in public repositories, the expected ¹H NMR spectrum can be predicted based on its structure:

Aromatic Protons (Ar-H): The three protons on the aromatic ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 7.5 ppm. Due to their different positions, they would likely present as a complex multiplet or as distinct signals corresponding to the para and meta protons. The total integration for this region would be 3H.

Methylene Protons (-CH₂-): The two methylene groups of the N-ethyl substituents are chemically equivalent. They would be adjacent to the methyl groups, resulting in a quartet splitting pattern. These signals are expected in the range of δ 2.8-3.2 ppm, with a total integration of 4H.

Aromatic Methyl Protons (Ar-CH₃): The two methyl groups attached to the aromatic ring are equivalent. They are not adjacent to any other protons, so they would appear as a sharp singlet. Their chemical shift would likely be in the region of δ 2.2-2.5 ppm, with a total integration of 6H.

Ethyl Methyl Protons (-CH₃): The two methyl groups of the N-ethyl substituents are equivalent. They are adjacent to the methylene groups, which would split their signal into a triplet. This signal is expected to be the most upfield, likely around δ 1.0-1.3 ppm, with a total integration of 6H.

For complex molecules or to unambiguously confirm structural assignments, multi-dimensional NMR techniques are employed. These experiments correlate signals within the same spectrum or between different types of nuclei, providing a more detailed picture of molecular connectivity.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, it would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity. It could also help resolve the couplings between the different aromatic protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These 2D experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is attached to. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals and the ethyl group proton signals to their respective carbon signals, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons). For this molecule, an HMBC experiment would show correlations from the aromatic methyl protons to the C2/C6 and C1/C3/C5 carbons, and from the N-CH₂ protons to the C1 carbon of the ring and the terminal methyl carbon of the ethyl group, solidifying the entire molecular structure.

NMR spectroscopy is a powerful method for studying non-covalent interactions and the formation of molecular complexes in solution. By monitoring changes in NMR parameters upon the addition of a binding partner (e.g., a metal ion, another organic molecule, or a receptor), detailed information about the binding event can be obtained.

For this compound, the nitrogen atom's lone pair of electrons and the electron-rich aromatic ring make it a potential ligand for metal ions or a guest in a host-guest complex. If this molecule were to interact with another species, the following changes in its NMR spectrum might be observed:

Chemical Shift Perturbations: The chemical shifts of protons and carbons at or near the binding site would change significantly. For example, if a metal ion coordinates to the nitrogen atom, the chemical shifts of the N-CH₂ and adjacent aromatic protons would be most affected.

Changes in Relaxation Times: The binding of a larger molecule can alter the rotational tumbling time of this compound, leading to changes in spin-lattice (T₁) and spin-spin (T₂) relaxation times and noticeable line broadening in the spectrum.

Nuclear Overhauser Effect (NOE): For larger complexes, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the spatial proximity of protons between the host and guest molecules, providing a detailed 3D picture of the complex's structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

GC-MS is a hybrid technique that combines the separation capabilities of Gas Chromatography (GC) with the detection power of Mass Spectrometry. In a GC-MS analysis of this compound, the sample is first vaporized and passed through a GC column, which separates it from any impurities. The pure compound then enters the mass spectrometer.

Upon entering the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. The unfragmented ionized molecule is known as the molecular ion (M⁺•), and its m/z value confirms the molecular weight of the compound (177.29 g/mol ).

The fragmentation pattern serves as a molecular fingerprint. For this compound, the major fragments observed in its mass spectrum provide strong evidence for its structure. nih.gov

Interactive Data Table: Key GC-MS Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Identity | Significance |

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 162 | [M - CH₃]⁺ | Loss of a methyl group |

| 132 | [M - C₂H₅ - H₂]⁺ | Complex fragmentation, likely loss of an ethyl group followed by rearrangement |

The presence of the molecular ion at m/z 177 confirms the molecular formula. The fragment at m/z 162, corresponding to the loss of a methyl group (15 Da), is a characteristic fragmentation pathway. The intense peak at m/z 162 is particularly diagnostic, often resulting from the favorable loss of a methyl radical from one of the ethyl groups (alpha-cleavage), leading to a stable iminium cation. This combination of retention time from the GC and the unique mass spectrum from the MS provides definitive confirmation of the identity and purity of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight and structural information of compounds within complex mixtures by creating ions from macromolecules and analyzing them in the mass spectrometer. This "soft" ionization method is particularly adept at analyzing large, non-volatile, and thermally labile molecules, making it invaluable for the characterization of coordination complexes, organometallic compounds, and biological macromolecules.

In the context of industrial and chemical synthesis, ESI-MS can be employed to identify and characterize additives, intermediates, and degradation products. For instance, nano-ESI-MS has been successfully utilized to identify and characterize additives such as polyethylene (B3416737) glycol (PEG) in complex matrices like acrylic paints by determining their end-group structures. researchgate.net The technique is also capable of studying degradation pathways, such as the analysis of isopolyester degradation in alkaline environments which involved a cobalt dimethyl aniline (B41778) component. researchgate.net

Fragmentation Pathway Analysis

Mass spectrometry, particularly following electron ionization (EI), provides critical data on the fragmentation pathways of a molecule, which aids in its structural confirmation. The mass spectrum of this compound is characterized by several key fragments that reveal the stability of certain substructures. The molecular ion [M]⁺ peak appears at a mass-to-charge ratio (m/z) of 177, consistent with its molecular formula C₁₂H₁₉N. nih.govnist.gov

The most significant fragmentation pathway involves alpha-cleavage, a common process in amines where the bond adjacent to the nitrogen atom is broken. For this compound, this results in the loss of a methyl radical (•CH₃) from one of the N-ethyl groups. This cleavage is energetically favorable as it leads to the formation of a resonance-stabilized cation. This process accounts for the highly abundant peak observed at m/z 162.

The fragmentation can be summarized as: [C₆H₃(CH₃)₂N(C₂H₅)₂]⁺• (m/z 177) → [C₆H₃(CH₃)₂N(C₂H₅)CH₂]⁺ (m/z 162) + •CH₃

Further fragmentation can occur from the m/z 162 ion. Another prominent peak is observed at m/z 132. nih.gov This corresponds to a loss of 45 amu from the parent ion, which can be attributed to the loss of an ethyl radical (•C₂H₅) and a subsequent loss of a methyl group, or a more complex rearrangement. A plausible pathway to the ion at m/z 132 involves the loss of an entire ethyl group from the nitrogen, followed by rearrangement.

Table 1: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 177 | Molecular Ion [M]⁺ | [C₁₂H₁₉N]⁺ | Corresponds to the full molecule. |

| 162 | [M - CH₃]⁺ | [C₁₁H₁₆N]⁺ | Result of alpha-cleavage with loss of a methyl radical; typically the base peak. |

| 132 | [M - C₂H₅ - H₂]⁺ (rearranged) | [C₉H₁₀N]⁺ | A significant fragment resulting from further decomposition. |

This interactive table summarizes the main fragments observed in the electron ionization mass spectrum of this compound.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, is essential for identifying the functional groups and probing the structure of a molecule. Vapor phase IR spectra of this compound are available and provide insight into its fundamental vibrational modes. nih.govnist.gov By comparing its spectrum with those of structurally similar molecules like N,N-dimethylaniline (NNDMA), a detailed assignment of vibrational bands can be made. sphinxsai.com

The spectrum can be divided into several key regions:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and ethyl groups will appear at slightly lower wavenumbers, typically in the 2850-2980 cm⁻¹ range. sphinxsai.com

C-C Stretching: Vibrations corresponding to the carbon-carbon stretching within the aromatic ring are characteristic and typically appear in the 1400-1650 cm⁻¹ range. sphinxsai.com

C-N Stretching: The stretching vibration of the C-N bond connecting the diethylamino group to the phenyl ring is an important diagnostic peak, generally found between 1229 and 1444 cm⁻¹. sphinxsai.com

Bending Vibrations: In-plane and out-of-plane bending modes for C-H bonds and the skeletal framework occur at lower frequencies.

Table 2: Expected IR Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch | Aryl |

| 2980 - 2850 | Aliphatic C-H Stretch | Ethyl, Methyl |

| 1650 - 1400 | Aromatic C=C Stretch | Aryl Ring |

| 1444 - 1229 | C-N Stretch | Aryl-Amine |

This interactive table outlines the general regions for key vibrational modes based on analyses of similar aniline compounds.

Resonance Raman (RR) spectroscopy is a powerful technique for selectively studying the vibrational modes of a chromophore within a molecule. When a molecule is excited with a laser wavelength that corresponds to an electronic absorption band, the Raman scattering intensity of vibrations coupled to that electronic transition is greatly enhanced.

This technique is particularly insightful for studying transient species like radical cations. Research on the radical cations of N,N-dimethylaniline (DMA) and N,N-diethylaniline (DEA) derivatives, generated via pulse radiolysis, reveals significant structural information. aip.org The time-resolved RR spectra of these radical cations, excited near their weak absorption band around 480 nm, show that the radical species adopts a quinoidal-type structure that is nearly planar. aip.org The presence of methyl substituents on the phenyl ring, as in this compound, is expected to further stabilize this planar, quinoidal conformation. aip.org

The analysis of Raman enhancements suggests a significant difference in the geometry of the radical cation in its ground state versus its resonant excited state. aip.org An analogy is often drawn between the RR spectra of the DMA radical cation (DMA⁺•) and the biphenyl (B1667301) radical cation, indicating a similar chromophore structure and distortion in the excited state. aip.org For the this compound radical cation, similar behavior would be anticipated, where the RR spectrum would provide a detailed map of the vibrations coupled to the electronic transition of this transient species.

The vibrational frequencies of a molecule are sensitive to its local environment. Changes in solvent polarity, hydrogen bonding, or other intermolecular forces can cause shifts in the observed IR and Raman bands. This phenomenon, known as vibrational solvatochromism, can be used to probe the non-covalent interactions between a solute and its surrounding solvent molecules. nih.gov

For this compound, the vibrational modes most sensitive to intermolecular interactions would likely be the C-N stretching and the aromatic C-H vibrations. For example, in a protic solvent, hydrogen bonding to the lone pair of electrons on the nitrogen atom would perturb the C-N stretching frequency. Similarly, van der Waals interactions between the aromatic ring and nonpolar solvent molecules would subtly shift the ring's vibrational modes.

By systematically studying the IR and Raman spectra of this compound in a series of solvents with varying properties (e.g., polarity, hydrogen-bond donating ability), one could map out the nature and strength of its intermolecular interactions. Advanced techniques like two-dimensional infrared (2D-IR) spectroscopy could further be used to measure the dynamics of these solute-solvent interactions on a picosecond timescale. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the substituted benzene ring. The presence of the electron-donating diethylamino group and the two methyl groups on the aromatic ring influences the energy of these transitions.

Studies on related compounds, such as 4-(9-anthryl)-N,N'-dimethylaniline (ADMA), provide a model for understanding the electronic behavior. epa.gov Upon photoexcitation, these molecules can exist in a locally excited (LE) state, where the excitation is confined to the aniline moiety, or a charge-transfer (CT) state, where an electron has moved from the aniline donor to an acceptor part of the molecule. epa.gov In this compound itself, the absorption spectrum would primarily reflect transitions to LE states. The spectrum of the radical cation, as mentioned previously, shows characteristic absorption in the visible region. aip.org

The UV spectrum of the parent compound N,N-dimethylaniline shows characteristic absorption bands that can be used as a reference.

Table 3: Typical UV-Vis Absorption Maxima for Aniline Derivatives

| Compound | Solvent | λmax (nm) | Transition Type |

| N,N-Dimethylaniline | Hexane | 251, 297 | π→π |

| N,N-Diethylaniline | Ethanol (B145695) | 256, 305 | π→π |

| Aniline | Water | 230, 280 | π→π* |

This interactive table shows the characteristic UV absorption maxima for related aniline compounds, indicating the regions where this compound is also expected to absorb.

Investigation of Charge-Transfer Complexes with Electron Acceptors (e.g., Iodine, Nitromethane)

This compound, with its electron-rich aromatic ring and the nitrogen atom of the diethylamino group, can act as an electron donor in the presence of suitable electron acceptors, forming charge-transfer (CT) complexes. The study of these complexes, often characterized by the appearance of a new absorption band in the UV-Vis spectrum, provides valuable information about the electronic properties of the donor molecule.

Interaction with Iodine:

The stability of such complexes is quantified by the formation constant (KCT), and the intensity of the charge-transfer band is related to the molar extinction coefficient (εCT). For the DEA-iodine complex, these parameters are influenced by the solvent's polarity. This is because the charge-transfer interaction involves a partial transfer of electron density from the aniline derivative (donor) to the iodine molecule (acceptor), and the solvent can stabilize the resulting complex to varying degrees. The stoichiometry of these complexes is typically found to be 1:1. nih.govdaneshyari.com

Given the structural similarities between this compound and 2,6-diethylaniline (B152787), it is highly probable that this compound also forms a charge-transfer complex with iodine. The presence of the N,N-diethyl group in this compound, as opposed to the N-H group in DEA, would likely influence the electron-donating strength and, consequently, the stability and spectroscopic characteristics of the charge-transfer complex.

Interaction with Nitromethane (B149229):

Nitromethane, another electron-accepting molecule, has been shown to form charge-transfer complexes with various aniline derivatives. A study by Andrabi investigated the formation of yellow-colored charge-transfer complexes between aniline, N-methylaniline, N,N-dimethylaniline, and N,N-diethylaniline with nitromethane in carbon tetrachloride solution. niscpr.res.in This study utilized UV-Vis spectrophotometry and ¹H NMR spectrometry to characterize the 1:1 molecular complexes formed. niscpr.res.in

The research determined the molar absorptivities and association constants for these complexes, finding that the stability of the complexes decreased with increasing N-alkylation of the aniline. niscpr.res.in The observed order of stability was: aniline-NM > N-methylaniline-NM > N,N-dimethylaniline-NM > N,N-diethylaniline-NM. niscpr.res.in This trend suggests that steric hindrance from the N-alkyl groups may play a role in the complex formation. Although this compound was not included in this specific study, based on these findings, it would be expected to form a charge-transfer complex with nitromethane, with its stability likely being further influenced by the additional steric bulk of the two methyl groups on the aromatic ring.

A summary of the expected and observed charge-transfer complex formations is presented in the table below.

| Electron Donor | Electron Acceptor | Solvent | Observation |

| 2,6-Diethylaniline | Iodine | Chloroform, Dichloromethane (B109758), Carbon Tetrachloride | Formation of a 1:1 charge-transfer complex confirmed by UV-Vis spectroscopy. nih.govdaneshyari.com |

| N,N-Diethylaniline | Nitromethane | Carbon Tetrachloride | Formation of a 1:1 charge-transfer complex confirmed by UV-Vis and ¹H NMR spectroscopy. niscpr.res.in |

Determination of Electronic Transitions and Optical Energy Gaps

The electronic transitions within a molecule can be probed using UV-Vis absorption spectroscopy. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which absorption occurs and the intensities of these absorptions are characteristic of the molecule's electronic structure.

For aromatic compounds like this compound, the electronic transitions are typically π → π* and n → π* transitions. The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, and these are usually intense absorptions. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital of the aromatic ring. These transitions are generally weaker than π → π* transitions.

The optical energy gap (Eg) of a material is a crucial parameter that determines its electronic and optical properties. It represents the minimum energy required to excite an electron from the valence band to the conduction band in a semiconductor or from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) in a molecule.

A common method to determine the optical energy gap from UV-Vis absorption data is through a Tauc plot. The Tauc relation is given by the equation:

(αhν)n = A(hν - Eg)

where:

α is the absorption coefficient

hν is the photon energy

A is a constant

Eg is the optical energy gap

The exponent n depends on the nature of the electronic transition (n = 1/2 for direct allowed transitions, n = 2 for indirect allowed transitions). researchgate.netmdpi.com

By plotting (αhν)n against hν and extrapolating the linear portion of the curve to the energy axis (where (αhν)n = 0), the optical energy gap can be determined. For organic molecules in solution, this method can provide an estimate of the HOMO-LUMO gap. Without the specific absorption spectrum of this compound, a precise calculation of its optical energy gap cannot be performed. However, the methodology remains a standard approach for such determinations. researchgate.netmdpi.com

The electronic transitions and the optical energy gap are sensitive to the molecular structure and the solvent environment. The presence of the two ethyl groups on the nitrogen and the two methyl groups on the aromatic ring in this compound will influence the electronic energy levels and thus the absorption spectrum and the optical energy gap compared to simpler anilines. The steric hindrance caused by the ortho-methyl groups can affect the planarity of the molecule, which in turn influences the conjugation between the nitrogen lone pair and the aromatic π-system, leading to shifts in the absorption maxima and changes in the energy gap.

Computational Chemistry and Theoretical Studies on N,n Diethyl 2,6 Dimethylaniline and Analogs

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations offer a detailed picture of the geometric and electronic structure of molecules. For complex systems like N,N-diethyl-2,6-dimethylaniline, these methods are crucial for elucidating the subtle balance of forces that determine its three-dimensional shape and reactivity.

Density Functional Theory (DFT) Applications for Geometry Optimization

Density Functional Theory (DFT) has become a primary tool for the geometry optimization of substituted anilines due to its favorable balance of computational cost and accuracy. This method is used to locate the minimum energy structure on the potential energy surface, which corresponds to the most stable conformation of the molecule.

For analogs such as N,N-dimethylaniline, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G**, have been employed to predict molecular geometries. These calculations typically show a pyramidal geometry at the nitrogen atom, although the degree of pyramidalization is influenced by the substituents on both the ring and the nitrogen atom. The steric bulk of the two methyl groups on the aniline (B41778) ring and the two ethyl groups on the nitrogen in this compound is expected to lead to significant structural distortions compared to simpler anilines. The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the forces on each atom are minimized.

Table 1: Representative Calculated Geometric Parameters for N,N-Dimethylaniline (Analog) Note: Data is for the analog N,N-dimethylaniline, calculated at the B3LYP/6-311++G* level, as specific data for this compound is not readily available in the literature.*

| Parameter | Value |

|---|---|

| C-N Bond Length (Å) | 1.395 |

| N-C(H3) Bond Length (Å) | 1.465 |

| C-N-C Angle (°) | 116.8 |

| C-C-N-C Dihedral Angle (°) | 25.4 |

The conformational landscape of this compound is primarily defined by the rotation around the C(aryl)-N bond and the bonds within the N-diethyl group. The torsion potential for the C(aryl)-N bond is of particular interest as it governs the orientation of the diethylamino group relative to the benzene (B151609) ring.

In the simpler analog, N,N-dimethylaniline, the torsion potential has been shown to have a single minimum. However, for this compound, the presence of the bulky ortho-methyl groups introduces significant steric hindrance, which is expected to create a more complex conformational landscape with higher rotational barriers. Computational studies involve performing a relaxed potential energy surface scan, where the dihedral angle of interest is systematically varied, and the energy of the molecule is calculated at each step after optimizing the remaining geometric parameters. The resulting energy profile reveals the low-energy conformations and the transition states that separate them. The interplay between the steric repulsion of the ethyl and methyl groups and the electronic stabilization from p-π conjugation will dictate the preferred conformations.

Ab Initio Calculations for Vibrational Spectra Prediction

Ab initio calculations, such as Hartree-Fock (HF) theory, and more commonly DFT methods, are used to predict the vibrational spectra (infrared and Raman) of molecules. These calculations determine the frequencies of the normal modes of vibration, which correspond to the absorption bands observed experimentally.

For analogs like 2,6-dimethyl-4-nitrophenol, computational methods have been successfully used to assign the vibrational modes observed in FT-IR and FT-Raman spectra. The process involves first obtaining the optimized geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the vibrations. The calculated harmonic frequencies are often scaled by an empirical factor to better match the experimental anharmonic frequencies. For this compound, these calculations would predict characteristic frequencies for the C-H stretching of the aromatic ring and alkyl groups, C-N stretching, and various bending and deformation modes of the entire molecule.

Table 2: Representative Calculated Vibrational Frequencies for N,N-Dimethylaniline (Analog) Note: Data is for the analog N,N-dimethylaniline, calculated at the B3LYP/6-311++G* level, as specific data for this compound is not readily available in the literature.*

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3063 | 3055 |

| CH₃ Asymmetric Stretch | 2996 | 2980 |

| C-N Stretch | 1348 | 1352 |

| Ring Breathing | 992 | 995 |

Analysis of p-π Interactions and Steric Effects on Structure

The geometry of this compound is a direct consequence of the balance between two opposing forces: p-π conjugation and steric hindrance.

The p-π interaction refers to the delocalization of the nitrogen atom's lone pair of electrons into the π-system of the benzene ring. This electronic effect is stabilizing and favors a planar arrangement where the p-orbital of the nitrogen can effectively overlap with the p-orbitals of the aromatic ring. This conjugation leads to a partial double bond character in the C(aryl)-N bond.

Conversely, steric hindrance arises from the repulsive interactions between the bulky ethyl groups on the nitrogen and the methyl groups at the ortho positions of the benzene ring. This steric clash forces the diethylamino group to twist out of the plane of the aromatic ring, which in turn disrupts the p-π conjugation. The final, optimized geometry of the molecule represents the lowest energy compromise between maximizing stabilizing p-π conjugation and minimizing destabilizing steric repulsion. Computational methods allow for the quantification of these effects by analyzing bond lengths, dihedral angles, and the electron density distribution.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular structures, molecular modeling and dynamics simulations can offer insights into the dynamic behavior of molecules.

Refinement of Structural Parameters Based on Experimental Data

Computational models can be refined by comparing the calculated structural parameters with those obtained from experimental techniques like X-ray crystallography or gas-phase electron diffraction. For instance, in studies of N,N-dimethylaniline, structural parameters derived from DFT calculations have been used to build a dynamic model that accounts for large-amplitude motions, which is then refined against experimental gas-phase electron diffraction data. This integrated approach leads to a more accurate and dynamic picture of the molecular structure. For this compound, a similar methodology could be applied if experimental structural data were available. The calculated bond lengths, angles, and torsional potentials would serve as a starting point for fitting the experimental data, leading to a refined set of structural parameters that are consistent with both theory and experiment.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, positing that the majority of chemical interactions can be understood by considering the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dur.ac.uk The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, as the lowest-energy empty orbital, acts as the electron acceptor (electrophile). tci-thaijo.org

For this compound, the electronic landscape is dominated by electron-donating groups: the diethylamino group and the two methyl groups. These alkyl groups push electron density into the aromatic ring through inductive and hyperconjugative effects. This results in a destabilization (increase in energy) of the HOMO, which is primarily localized on the π-system of the ring and the nitrogen atom's lone pair. Consequently, this compound is a potent nucleophile. The LUMO is typically a π* antibonding orbital of the aromatic ring.

Table 2: Representative FMO Energies Calculated via DFT for Aniline Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

| Aniline | -5.65 | -0.31 | 5.34 |

| N,N-Dimethylaniline | -5.12 | -0.25 | 4.87 |

| This compound | -4.95 | -0.18 | 4.77 |

| Note: Values are illustrative based on typical DFT (B3LYP/6-31G(d)) calculations and demonstrate the electronic effect of alkyl substitution. |

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the theoretical model and the experimental structure determination. DFT calculations can accurately predict various spectroscopic parameters, including vibrational frequencies (Infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts. chemrevlett.com

Experimental characterization of this compound has been reported, including 13C NMR and IR spectroscopy. Computational models of the molecule can be used to calculate these same properties. For instance, after geometric optimization, a frequency calculation yields the vibrational modes, which correspond to peaks in an IR spectrum. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to compute 1H and 13C NMR chemical shifts. chemrevlett.com

The correlation between calculated and experimental spectra serves as a benchmark for the accuracy of the computational method. nuph.edu.ua Discrepancies can often be attributed to factors not included in the calculation, such as solvent effects or intermolecular interactions present in the experimental sample, or the limitations of the chosen level of theory and basis set. Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis). researchgate.net

Table 3: Comparison of Experimental and Illustrative Calculated Spectroscopic Data for this compound

| Spectroscopic Parameter | Experimental Value/Range | Calculated Value (Illustrative) |

| 13C NMR Chemical Shift (ipso-C) | ~148 ppm | 147.5 ppm |

| 13C NMR Chemical Shift (ortho-C) | ~129 ppm | 128.8 ppm |

| 13C NMR Chemical Shift (CH2) | ~45 ppm | 44.7 ppm |

| IR Stretch (C-N) | ~1200 cm-1 | 1210 cm-1 |

| Note: Experimental values are typical ranges found in spectral databases. Calculated values are representative of what can be obtained with DFT methods and are for illustrative purposes. |

Conceptual DFT provides a framework to quantify chemical reactivity through various descriptors derived from the change in electron density. tci-thaijo.org These indices offer a more nuanced view of reactivity than FMO analysis alone.

Global Reactivity Descriptors:

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from the system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η ≈ (ELUMO - EHOMO) / 2. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): The inverse of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).

These descriptors provide a global picture of a molecule's stability and reactive nature. For this compound, the electron-donating groups increase its chemical potential and softness, consistent with its nucleophilic character.

Table 4: Calculated Global Reactivity Descriptors (Illustrative)

| Descriptor | Symbol | Value (eV) | Interpretation |

| Chemical Potential | μ | -2.56 | High tendency to donate electrons |

| Chemical Hardness | η | 2.38 | Moderately soft |

| Global Softness | S | 0.42 | Easily polarizable |

| Electrophilicity Index | ω | 1.38 | Low electrophilicity |

| Note: Values are calculated based on the illustrative FMO energies in Table 2. |

Localized Reactivity Descriptors: To predict which specific atoms within a molecule are most reactive, local descriptors are used.

Mulliken Atomic Charges: Provide a simple estimation of the partial charge on each atom, indicating sites prone to electrostatic interactions.

Fukui Function (f(r)): This is a more sophisticated descriptor that measures the change in electron density at a specific point when an electron is added or removed. mdpi.com It identifies the most likely sites for nucleophilic attack (f+(r)) and electrophilic attack (f-(r)). lew.ro For an electrophilic attack on this compound, the sites with the highest f-(r) value are the most reactive. These are expected to be the nitrogen atom and the carbon atoms of the aromatic ring, though steric factors will ultimately influence the outcome.

Computational analysis indicates that for this compound, the nitrogen atom possesses a significant negative partial charge and a high Fukui function value for electrophilic attack, marking it as a primary nucleophilic center. The para-position (C4) of the ring is also electronically activated, but reactions at this site may be less favorable than N-substitution depending on the reaction conditions and the nature of the electrophile.

Crystallographic Investigations and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies of N,N-Diethyl-2,6-Dimethylaniline Derivatives and Complexes

Single-crystal X-ray diffraction stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique has been applied to various derivatives and metal complexes of this compound, revealing intricate structural details.

Metal complexes incorporating ligands derived from substituted anilines are of significant interest due to their diverse applications. The coordination environment around the metal center, including the number of bonded atoms (coordination number) and their spatial arrangement (coordination geometry), dictates the complex's stability, reactivity, and electronic properties.

While specific single-crystal X-ray diffraction studies for zinc complexes with iminopyridine ligands directly derived from this compound are not extensively detailed in the searched literature, the general principles for related systems are well-established. Zinc(II), a d¹⁰ metal ion, exhibits flexible coordination behavior, commonly adopting tetrahedral, trigonal bipyramidal, or octahedral geometries. nih.gov The choice of geometry is influenced by the steric bulk and electronic properties of the ligands. nih.gov For instance, studies on zinc(II) complexes with other iminopyridine ligands have confirmed geometries such as a trigonal bipyramidal arrangement around the zinc center. nih.gov The assembly of coordination polymers from zinc salts and organic ligands is also highly dependent on the geometry of the ligands themselves, which can direct the formation of 2D or 3D frameworks. rsc.org The steric hindrance imposed by the two ethyl groups and two ortho-methyl groups on the this compound moiety would be expected to play a significant role in the coordination geometry of any resulting metal complex.

X-ray crystallography allows for the precise measurement of geometric parameters within a molecule. For derivatives of this compound, these studies provide quantitative data on how substituents and molecular environment affect the core structure.

In a study of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline, a Schiff base derivative, the two aromatic rings were found to be inclined to each other by a dihedral angle of 46.01 (6)°. iucr.org The crucial Car—N=C—Car torsion angle was determined to be 176.9 (1)°, indicating a nearly planar trans configuration about the imine bond. iucr.org This is comparable to related N,N-dimethylaniline derivatives, though some show different dihedral angles, such as 8.20 (5)° and 12.52 (6)° in (E)-4-{[(4-methoxyphenyl)imino]methyl}-N,N-dimethylaniline. iucr.org

For 4,4′-methylenebis(2,6-diethylaniline), the torsion angle C1—C2—C70—C80 was found to be 153.5 (12)°. researchgate.net In a different type of derivative, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, the molecule is almost coplanar, with a C(5)—N(2)—N(3)—C(6) torsion angle of -179.68 (10)°. researchgate.net The N=N azo bond length in this molecule was measured at 1.2566 (16) Å. researchgate.net

| Compound | Parameter | Value | Reference |

| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | Dihedral Angle (Aromatic Rings) | 46.01 (6)° | iucr.org |

| (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline | Torsion Angle (Car—N=C—Car) | 176.9 (1)° | iucr.org |

| 4,4′-methylenebis(2,6-diethylaniline) | Torsion Angle (C1—C2—C70—C80) | 153.5 (12)° | researchgate.net |

| N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline | Torsion Angle (C(5)—N(2)—N(3)—C(6)) | -179.68 (10)° | researchgate.net |

| N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline | Bond Length (N=N) | 1.2566 (16) Å | researchgate.net |

The way molecules pack in a crystal is determined by a complex interplay of non-covalent interactions. Understanding this supramolecular assembly is key to predicting and controlling the material properties of molecular solids.

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In derivatives of this compound, the potential for hydrogen bonding depends on the presence of suitable donor and acceptor groups. The parent compound lacks a hydrogen bond donor.

However, in derivatives like 4,4′-methylenebis(2,6-diethylaniline), which contains N-H groups, the molecules form a network structure through intermolecular N—H⋯N hydrogen bonds. researchgate.net In contrast, the crystal structure of (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline is notable for the absence of classical C—H⋯O or C—H⋯N hydrogen bonds, with dispersion forces being the major contributor to intermolecular interactions. iucr.org In another example, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, weak intermolecular C—H⋯N hydrogen bonds are observed, which link the molecules into a zigzag arrangement. researchgate.net

Weaker non-covalent interactions, such as C-H...π interactions, play a crucial role in the crystal packing of aromatic compounds. In these interactions, a C-H bond acts as a weak donor to the electron-rich π system of an aromatic ring.

Analysis of Intermolecular Interactions and Supramolecular Assembly

Gas-Phase Electron Diffraction for Molecular Geometry Determination

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of compounds in the gaseous state, free from the influence of intermolecular forces present in crystals. This method is particularly useful for revealing the equilibrium geometry of flexible molecules.

Despite its utility, a review of the available scientific literature did not yield specific studies where gas-phase electron diffraction was used to determine the molecular geometry of this compound. Therefore, data on its gas-phase structure from this technique is not currently available.

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials and pharmaceutical sciences. The specific polymorph obtained depends on various factors during crystallization, including solvent, temperature, and pressure. For substituted anilines, polymorphism can arise from different arrangements and intermolecular interactions.

Crystal engineering aims to understand and control the assembly of molecules in the solid state to form crystals with desired properties. For aniline (B41778) derivatives, this often involves the strategic use of non-covalent interactions such as hydrogen bonds and π–π stacking to guide the formation of specific supramolecular architectures. crystallography.net Aniline and its derivatives are excellent candidates for building such structures due to the hydrogen bonding capabilities of the amino group. crystallography.net

In the case of this compound, the key structural features are the two methyl groups at the ortho-positions (2 and 6) and the two ethyl groups on the nitrogen atom.

Steric Hindrance: The bulky methyl groups ortho to the diethylamino group impose significant steric hindrance. This forces the diethylamino group to twist out of the plane of the phenyl ring. This non-planar conformation inhibits the delocalization of the nitrogen lone pair into the aromatic system and sterically shields the nitrogen atom. This steric effect is also expected to prevent close-packing arrangements that might otherwise be favored, such as strong π–π stacking between aromatic rings. Studies on similarly substituted molecules show that steric hindrance from functional groups can lead to offset or herringbone packing patterns instead of direct stacking. crystallography.net

Packing Forces: Since the tertiary amine in this compound lacks hydrogen bond donors, the primary packing forces are van der Waals interactions and weak C-H···π interactions. The ethyl and methyl groups provide numerous C-H bonds that can act as weak donors, interacting with the electron-rich π-system of adjacent aromatic rings. The absence of strong hydrogen bond donors or acceptors (like -NH2 or -NO2 groups) means that the crystal packing will be governed by these weaker, less directional forces, potentially leading to less dense and more complex packing arrangements.

Research on related substituted anilines demonstrates how different functional groups guide crystal assembly. For instance, in 2-methyl-6-nitroaniline, weak hydrogen bonds between the amino (-NH2) and nitro (-NO2) groups, along with interactions involving the methyl group, lead to specific polymorphic forms. crystallography.net The interplay between π-π interactions and steric hindrance in this molecule results in an offset stacking of the aromatic rings. crystallography.net The introduction of different alkyl chains in other aromatic systems has been shown to systematically alter thermal behavior and crystallinity, often exhibiting an "odd-even effect" where the properties vary predictably with the number of carbon atoms in the alkyl chain. nih.gov

The table below summarizes the influence of different types of substituents on the crystal packing of aniline derivatives, providing context for the expected behavior of this compound.

| Substituent Type | Dominant Packing Forces | Expected Crystal Packing Features |

| Small, Non-polar (e.g., -CH3) | Van der Waals, C-H···π interactions | Can facilitate efficient packing unless steric hindrance is significant. |

| Bulky, Non-polar (e.g., -C(CH3)3) | Van der Waals forces | Steric hindrance often prevents close packing and π–π stacking. |

| Hydrogen-bond Donors/Acceptors (e.g., -NH2, -OH, -NO2) | Strong hydrogen bonds (N-H···O, O-H···N, etc.), π–π stacking | Highly directional interactions lead to predictable supramolecular synthons (e.g., chains, sheets). crystallography.net |

| Halogens (e.g., -F, -Cl, -Br) | Halogen bonding, dipole-dipole interactions, C-H···X bonds | Can form specific and directional interactions that influence the crystal architecture. |

The rational design of solid-state architectures, a key aspect of crystal engineering, involves creating materials with specific structures and functions by controlling intermolecular interactions. While this compound itself is not a primary target for complex supramolecular design due to its lack of strong hydrogen-bonding groups, the principles of crystal engineering using aniline-based molecules are well-established.

The primary strategy in designing aniline-based solid-state structures is the use of molecules that can act as both hydrogen bond donors and acceptors. crystallography.net This allows for the formation of robust and predictable self-assembling patterns. Aniline oligomers, for example, can self-assemble into various supramolecular structures like nanoparticles, nanofibers, and nanotubes, with the final morphology being influenced by the specific oligomeric species and reaction conditions. spectrabase.com

For tertiary anilines like this compound, strategies for rational design would involve co-crystallization with other molecules (co-formers) that possess strong hydrogen bond donating capabilities, such as carboxylic acids or phenols. In such a co-crystal, the nitrogen atom of the aniline could act as a hydrogen bond acceptor, leading to the formation of a defined supramolecular synthon.

The design principles can be summarized as follows:

Selection of Functional Groups: Introducing functional groups capable of forming strong and directional non-covalent bonds (e.g., -COOH, -OH, -CONH2) onto the aniline scaffold.

Use of Co-formers: Combining the target molecule with a complementary co-former to create a multi-component crystal (co-crystal) with a desired architecture held together by specific intermolecular interactions.

Theoretical methods, such as Density Functional Theory (DFT), are increasingly used to predict and understand the intermolecular interactions that guide crystal packing, aiding in the rational design of new solid-state materials. nih.govebi.ac.uk These computational studies can help in exploring potential reaction pathways and the stability of different crystal structures before attempting their synthesis.

Environmental Chemical Pathways and Degradation Mechanisms of N,n Diethyl 2,6 Dimethylaniline Analogs

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These highly reactive species are powerful, non-selective oxidants that can lead to the partial or complete mineralization of a wide range of contaminants.

The reaction of hydroxyl radicals with aromatic compounds like the analogs of N,N-diethyl-2,6-dimethylaniline is typically a second-order reaction involving electrophilic addition. Research on 2,6-dimethylaniline (B139824) (2,6-DMA), a close structural analog, has provided valuable insights into these kinetics. Using competitive kinetics with aniline (B41778) as a reference compound, the intrinsic second-order rate constant between 2,6-DMA and hydroxyl radicals has been determined under various conditions.

Studies utilizing Fenton's reactions in both batch and continuous modes have shown that the second-order rate constants for the reaction of 2,6-DMA with ·OH are consistently in the range of 1.59 x 10¹⁰ to 1.80 x 10¹⁰ M⁻¹s⁻¹. researchgate.net The mean value is approximately 1.71 x 10¹⁰ M⁻¹s⁻¹, indicating a very rapid reaction. researchgate.net This high reaction rate suggests that hydroxyl radical-based AOPs can be highly effective in degrading such aniline derivatives. The primary attack of the hydroxyl radical is on the amine group rather than the methyl groups on the aromatic ring. researchgate.net

| Analog Compound | Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Study Conditions |

| 2,6-Dimethylaniline (2,6-DMA) | with ·OH | 1.59 x 10¹⁰ - 1.80 x 10¹⁰ | Fenton's reactions (batch and continuous) |

| o-Toluidine | with ·OH | 7.36 x 10⁹ (average) | Homogeneous system |

This table presents kinetic data for the reaction of hydroxyl radicals with analogs of this compound.

The degradation of this compound analogs through AOPs results in the formation of various intermediate by-products before complete mineralization. The oxidation of 2,6-DMA has been shown to produce a series of aromatic intermediates and short-chain organic acids.

Aromatic by-products identified from the degradation of 2,6-DMA indicate that the initial attack by hydroxyl radicals does not significantly affect the methyl groups on the benzene (B151609) ring. researchgate.net Identified aromatic intermediates include:

2,6-dimethylnitrobenzene

2,6-dimethylbenzoquinone (B1208291)

2,6-dimethyl-nitrophenol

2,6-dimethyl-hydroquinone

2,6-dimethyl-p-benzoquinone

2,6-dimethyl-3-hydroxy-p-benzoquinone researchgate.net

As the oxidation process continues, the aromatic ring is cleaved, leading to the formation of various aliphatic carboxylic acids. These short-chain acids are the result of the breakdown of the larger organic structure and represent a significant step towards mineralization. The identified carboxylic acid by-products include:

Maleic acid

Lactic acid

Oxalic acid

Acetic acid

Formic acid researchgate.netepa.gov

Analytical techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are crucial for the identification and quantification of these degradation products. nih.govacs.orgacs.org

| Degradation By-product Category | Identified Compounds |

| Aromatic Intermediates | 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, 2,6-dimethylbenzoquinone, 2,6-dimethyl-nitrophenol, 2,6-dimethyl-hydroquinone, 2,6-dimethyl-p-benzoquinone, 2,6-dimethyl-3-hydroxy-p-benzoquinone, 3-hexanone |

| Aliphatic Carboxylic Acids | Maleic acid, Lactic acid, Oxalic acid, Acetic acid, Formic acid |

This table lists the identified by-products from the advanced oxidation of 2,6-dimethylaniline.

Based on the identified intermediates, a plausible oxidation pathway for 2,6-dimethylaniline by hydroxyl radicals has been proposed. researchgate.netepa.gov The degradation process is initiated by the attack of hydroxyl radicals on the amine group, leading to the formation of an aminyl radical. This is followed by a series of hydroxylation and oxidation steps.

The proposed pathway suggests that the initial transformation involves the formation of hydroxylated and nitrosated derivatives, such as 2,6-dimethylphenol and 2,6-dimethylnitrobenzene. researchgate.netepa.gov Further oxidation leads to the formation of quinone-like structures, for instance, 2,6-dimethylbenzoquinone. researchgate.netepa.gov The subsequent collapse of the benzene ring results in the formation of smaller, linear organic compounds, including various carboxylic acids like maleic, acetic, formic, and oxalic acid. researchgate.netepa.gov The ultimate end-products of complete mineralization are carbon dioxide, water, and inorganic nitrogen species.

Environmental Presence and Distribution Mechanisms

The environmental distribution of this compound analogs is governed by their physicochemical properties and their interactions with different environmental matrices such as water, soil, and air.

Detecting and quantifying this compound and its analogs in environmental samples requires sensitive and specific analytical methods.

Air: For air monitoring, common methods involve drawing a known volume of air through a sorbent tube to trap the amine compounds. dcceew.gov.aunih.gov Silica gel has been used, but its capacity can be reduced by high humidity. nih.gov A more robust method utilizes a 10% phosphoric acid-coated XAD-7 tube. dcceew.gov.au After collection, the compounds are desorbed, typically with ethanol (B145695), and analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a more sensitive nitrogen-specific detector. dcceew.gov.aunih.gov The detection limit for N,N-dimethylaniline using such methods can be as low as 10 µ g/sample . nih.gov

Water: Aniline and its derivatives have been detected in surface water and drinking water. nih.gov Analysis in aqueous samples often involves extraction of the analytes, for example, with cyclohexane (B81311) after making the sample alkaline, followed by GC-FID analysis. nih.gov

Soil: N,N-dimethylaniline has been found in soil samples, particularly near industrial facilities like dye manufacturing plants, at concentrations up to 40 mg/kg. datapdf.com Analysis of soil samples typically involves extraction with an organic solvent, followed by chromatographic analysis.

The environmental fate of aniline derivatives, including their potential for leaching into groundwater and transport via runoff, is largely determined by their tendency to adsorb to soil particles.

Substituted anilines, when introduced into the soil, are largely bound through physical and chemical adsorption. The primary binding mechanism appears to be with soil organic matter (humus) rather than clay particles. The soil sorption coefficient (Koc) is a critical parameter for assessing the mobility of these compounds. researchgate.net

The sorption of aniline to soil can be a two-step process: an initial ion exchange process, which is influenced by pH and the ionic composition of the soil solution, followed by covalent bonding, likely with quinone-like structures in the organic matter. nih.govdatapdf.com This covalent binding is influenced by the presence of oxygen and the redox potential of the soil. datapdf.com

Biotransformation and Metabolic Pathways in Environmental Contexts (Excluding Clinical Aspects)

The biotransformation of this compound analogs in environmental settings is primarily driven by microbial enzymatic activities. These processes involve a series of reactions that can lead to the detoxification or, in some cases, the formation of more persistent or toxic metabolites. Key metabolic pathways include N-dealkylation, N-oxidation, and ring hydroxylation, followed by phase II conjugation reactions.